N-(m-PEG4)-N'-(m-PEG4)-O-(m-PEG4)-O'-(azide-PEG4)-Cy5 chemical structure
N-(m-PEG4)-N'-(m-PEG4)-O-(m-PEG4)-O'-(azide-PEG4)-Cy5 chemical structure
An In-depth Technical Guide to N-(m-PEG4)-N'-(m-PEG4)-O-(m-PEG4)-O'-(azide-PEG4)-Cy5
This technical guide provides a comprehensive overview of the heterobifunctional fluorescent linker, N-(m-PEG4)-N'-(m-PEG4)-O-(m-PEG4)-O'-(azide-PEG4)-Cy5. It is designed for researchers, scientists, and drug development professionals, detailing the molecule's chemical structure, core properties, and applications in bioconjugation and proteomics. This guide includes detailed experimental protocols and quantitative data to facilitate its use in advanced research settings.
Core Concepts and Properties
N-(m-PEG4)-N'-(m-PEG4)-O-(m-PEG4)-O'-(azide-PEG4)-Cy5 is a sophisticated chemical tool that integrates a bright, far-red fluorescent dye (Cy5) with a bioorthogonal azide functional group via a series of hydrophilic polyethylene glycol (PEG) spacers. This unique architecture is engineered for high-specificity labeling and detection of biomolecules.
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Cy5 (Cyanine5) Dye : A fluorescent dye renowned for its high molar absorptivity and good quantum yield.[1] It exhibits maximum excitation and emission wavelengths in the far-red spectrum, a region where background autofluorescence from biological samples is significantly reduced, thereby providing a high signal-to-noise ratio.[1]
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Azide Group (-N₃) : This functional group is a cornerstone of "click chemistry," a class of bioorthogonal reactions known for their high efficiency and specificity.[1] The azide moiety readily participates in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with terminal alkynes or in Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with strained cyclooctynes like DBCO or BCN, the latter of which proceeds without a cytotoxic copper catalyst.[2][3][4]
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PEG Spacers : The four PEG4 (polyethylene glycol, 4 repeating units) chains enhance the molecule's aqueous solubility and stability.[5] They also provide a flexible, hydrophilic spacer arm that minimizes steric hindrance and potential aggregation, which can be crucial when labeling large biomolecules.[5][6]
This molecule is particularly valuable as a PEG-based linker for the synthesis of Proteolysis Targeting Chimeras (PROTACs), where it connects a ligand for a target protein with a ligand for an E3 ubiquitin ligase.[2][7]
Chemical Structure and Physicochemical Properties
The chemical structure consists of a central Cy5 core functionalized with four PEG4 chains. Three of these are methoxy-terminated (m-PEG4), while the fourth is terminated with a reactive azide group.
Caption: Simplified schematic of the molecule's core components.
Data Presentation
The quantitative properties of N-(m-PEG4)-N'-(m-PEG4)-O-(m-PEG4)-O'-(azide-PEG4)-Cy5 are summarized below.
| Property | Value | Reference(s) |
| Molecular Formula | C₆₂H₁₀₀ClN₅O₁₈ | [8] |
| Molecular Weight | 1238.95 g/mol (Note: some sources may list ~1239.0 g/mol ) | [8][9] |
| Purity | >98% | [8] |
| Appearance | Solid | |
| Solubility | Soluble in DMSO, DMF | [10] |
| Fluorophore | Cy5 | [8] |
| Excitation Maximum (λex) | ~649 nm | [1][9] |
| Emission Maximum (λem) | ~667 nm | [1][9] |
| CAS Number | 2107273-58-3 | [5][7] |
Experimental Protocols
This molecule is primarily used for conjugating to alkyne-modified biomolecules via click chemistry. The choice between the copper-catalyzed (CuAAC) and strain-promoted (SPAAC) methods depends on the application, with SPAAC being preferred for live-cell imaging to avoid copper-induced cytotoxicity.[3]
Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol outlines the conjugation of the azide-functionalized Cy5 reagent to an alkyne-containing molecule (e.g., a protein or nucleic acid).
Materials:
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N-(m-PEG4)-N'-(m-PEG4)-O-(m-PEG4)-O'-(azide-PEG4)-Cy5
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Alkyne-modified biomolecule
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Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
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Reaction Buffer: Phosphate-buffered saline (PBS) or Tris-buffered saline (TBS), pH 7.0-8.0[1]
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Catalyst Stock: Copper(II) sulfate (CuSO₄) solution
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Ligand Stock: THPTA or TBTA ligand
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Reducing Agent Stock: Freshly prepared Sodium Ascorbate solution
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Purification column (e.g., size-exclusion chromatography, PD-10 desalting column)[6]
Procedure:
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Prepare Reactants :
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Dissolve the alkyne-containing biomolecule in the reaction buffer.
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Prepare a stock solution (e.g., 10 mM) of the Azide-PEG4-Cy5 reagent in anhydrous DMSO or DMF.[10]
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Reaction Setup :
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In a reaction tube, combine the alkyne-biomolecule and the Azide-PEG4-Cy5 stock solution. A 5- to 20-fold molar excess of the dye reagent is a common starting point, but this should be optimized for the specific application.[11]
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Add the copper ligand (e.g., THPTA) to the mixture.
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Add the CuSO₄ solution to a final concentration of 100-200 µM.[6]
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-
Initiate Reaction :
-
Add the freshly prepared sodium ascorbate solution to the mixture to reduce Cu(II) to the active Cu(I) species and initiate the click reaction.[1]
-
-
Incubation :
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Incubate the reaction for 1-4 hours at room temperature, protected from light.[1] Reaction progress can be monitored by LC-MS or SDS-PAGE.
-
-
Purification :
Caption: Experimental workflow for CuAAC labeling.
Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This copper-free protocol is ideal for applications in living systems. It requires the biomolecule to be functionalized with a strained alkyne, such as DBCO or BCN.
Materials:
-
N-(m-PEG4)-N'-(m-PEG4)-O-(m-PEG4)-O'-(azide-PEG4)-Cy5
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Strained alkyne (e.g., DBCO)-modified biomolecule
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Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Reaction Buffer: PBS or other appropriate biological buffer, pH 7.4
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Prepare Reactants :
-
Dissolve the strained alkyne-biomolecule in the reaction buffer.
-
Prepare a stock solution of the Azide-PEG4-Cy5 reagent in anhydrous DMSO or DMF.
-
-
Conjugation Reaction :
-
Combine the strained alkyne-biomolecule and the Azide-PEG4-Cy5 stock solution. The optimal molar ratio should be determined empirically.
-
-
Incubation :
-
Incubate the reaction mixture for 4-12 hours at room temperature or 37°C, protected from light. SPAAC reactions are generally slower than CuAAC.[6]
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-
Purification :
-
Purify the Cy5-labeled conjugate using size-exclusion chromatography to remove any unreacted dye.[6]
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Caption: Experimental workflow for SPAAC (copper-free) labeling.
Applications in PROTAC Development
PROTACs are bifunctional molecules that induce the degradation of a target protein by recruiting an E3 ubiquitin ligase. The linker connecting the target-binding and E3-binding ligands is critical for PROTAC efficacy. N-(m-PEG4)-N'-(m-PEG4)-O-(m-PEG4)-O'-(azide-PEG4)-Cy5 serves as a fluorescent, PEG-based PROTAC linker, enabling the synthesis and tracking of PROTAC constructs.[2][7] The azide group allows for the final "click" assembly of the PROTAC from alkyne-modified fragments.
Caption: Logical relationship of the linker within a PROTAC construct.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Designing Bioorthogonal Reactions for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of Bioorthogonal Reactions and Their Applications in Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. N-(m-PEG4)-N'-(m-PEG4)-O-(m-PEG4)-O'-(azide-PEG4)-Cy5 | CAS:2107273-58-3 | AxisPharm [axispharm.com]
- 6. benchchem.com [benchchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. N-(mPEG4)-N'-(mPEG4)-O-(mPEG4)-O'-(azide-PEG4)-Cy5 - CD Bioparticles [cd-bioparticles.net]
- 9. N-(m-PEG4)-N'-(m-PEG4)-O-(m-PEG4)-O'-(azide-PEG4)-Cy5|Other Targets Inhitibor&Antagonist&Agonist|DC Chemicals [dcchemicals.com]
- 10. interchim.fr [interchim.fr]
- 11. benchchem.com [benchchem.com]
